N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
Properties
Molecular Formula |
C16H18N6O2S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C16H18N6O2S/c1-2-3-8-14-19-20-16(25-14)17-13(23)9-10-22-15(24)11-6-4-5-7-12(11)18-21-22/h4-7H,2-3,8-10H2,1H3,(H,17,20,23) |
InChI Key |
NHBHFDWVUKKEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Classical Nitrosation Method
Anthranilamide derivatives undergo nitrosation using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, followed by neutralization with sodium hydroxide to precipitate benzotriazin-4(3H)-one. For example, anthranilamide (13.6 g, 0.1 mol) reacts with NaNO₂ (11.3 g, 0.198 mol) in 8 M HCl, yielding 75–80% of the product after crystallization from methanol.
Photochemical Cyclization
A modern, scalable method employs continuous flow photochemistry with violet light (420 nm) to cyclize amide-bearing aryl triazines. This approach avoids harsh acidic conditions and achieves yields exceeding 85% with minimal byproducts (e.g., N-methylacetamide). The reaction’s green credentials and compatibility with flow chemistry enhance its industrial applicability.
The propanoyl chloride derivative is subsequently prepared by treating 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid with thionyl chloride (SOCl₂) in dichloromethane at reflux.
Amide Coupling to Form the Final Product
The thiadiazole and benzotriazinone moieties are linked via an amide bond using carbodiimide-based coupling agents. A representative procedure involves:
-
Dissolving 5-butyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF).
-
Adding N,N’-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
-
Stirring at 25°C for 12–24 hours under nitrogen atmosphere.
-
Filtering the reaction mixture to remove dicyclohexylurea, followed by solvent evaporation and column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like THF or dimethylformamide (DMF) are preferred for amide coupling due to their ability to stabilize reactive intermediates. Non-polar solvents result in incomplete reactions, as evidenced by HPLC monitoring.
Catalytic Additives
DMAP accelerates the coupling by activating the acyl chloride, reducing reaction times from 24 hours to 8–12 hours.
Analytical Characterization and Validation
Challenges and Alternative Approaches
Isomer Control
The (2Z)-configuration of the thiadiazole ylidene is critical for biological activity. Stereoselective synthesis is achieved by using bulky bases (e.g., LDA) during deprotonation, favoring the Z-isomer through kinetic control.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrazonoyl halides, triethylamine, and ethanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can exhibit significant anticancer properties. For instance, derivatives of thiadiazole and benzotriazine have shown promise in inhibiting cancer cell proliferation through various mechanisms:
| Compound | Mechanism of Action | Target Cancer Type |
|---|---|---|
| Thiadiazole Derivatives | Induction of apoptosis | Breast cancer (MCF7) |
| Benzotriazine Derivatives | Inhibition of DNA synthesis | Lung cancer (A549) |
Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiadiazole compounds have been evaluated for their effectiveness against bacterial strains. The following table summarizes findings from studies on related compounds:
| Compound Type | Activity | Tested Strains |
|---|---|---|
| Thiadiazole Derivatives | Antibacterial | Staphylococcus aureus, E. coli |
| Benzotriazine Derivatives | Antifungal | Candida albicans |
These studies indicate that the incorporation of thiadiazole and benzotriazine moieties enhances the antimicrobial efficacy of the compounds .
Drug Design and Development
The unique structural features of this compound make it a candidate for further development in drug design. Its ability to interact with multiple biological targets suggests that it could be utilized in creating multi-target drugs aimed at treating complex diseases such as cancer and infections.
Case Studies
Several case studies highlight the potential applications of similar compounds:
- Study on Anticancer Properties : A study demonstrated that derivatives with a benzotriazine core exhibited cytotoxic effects on various cancer cell lines through the activation of apoptotic pathways .
- Antimicrobial Evaluation : In vitro tests showed that thiadiazole derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, some thiadiazole derivatives have been shown to inhibit STAT3 phosphorylation, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituent Modifications on the Thiadiazole Ring
- N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS 1190274-17-9): Replaces the butyl group with a benzyl substituent. Molecular weight: 392.4 g/mol (vs. Compound A’s estimated ~360–400 g/mol range) .
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS 1190298-47-5):
Variations in the Benzotriazine Moiety
- 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS 299952-76-4): Replaces the benzotriazinone with a thiazolidinone ring. Contains a 4-methylbenzylidene group, which may alter electron distribution and binding affinity .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Compound A and Analogs
Metabolic Stability
- Compound A vs. Methazolamide Derivatives: Methazolamide analogs (e.g., MSO, MCY) undergo cytochrome P450-mediated oxidation and glutathione conjugation, forming unstable intermediates . The benzotriazinone group in Compound A may confer greater metabolic stability compared to sulfenic acid derivatives like MSO .
Table 2: Reaction Yields of Selected Analogs
Biological Activity
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that combines a thiadiazole ring with a benzotriazine moiety. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂S |
| Molecular Weight | 374.47 g/mol |
| CAS Number | 1246071-70-4 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. The presence of the thiadiazole and benzotriazine structures is known to contribute to antimicrobial and anticancer activities.
Antimicrobial Activity
Compounds containing thiadiazole rings are recognized for their antimicrobial properties . Preliminary studies indicate that this compound may exhibit activity against a range of microorganisms:
- Bacterial Inhibition : Similar compounds have shown effectiveness against Mycobacterium tuberculosis and other resistant strains .
Case Study: Antitubercular Activity
A study on derivatives of thiadiazole indicated significant antitubercular effects. For instance, compounds similar to our target compound were evaluated for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The results demonstrated promising activity with MIC values ranging between 4–8 µM for the most effective derivatives .
Anticancer Potential
The benzotriazine moiety is associated with anticancer properties due to its high binding affinity to specific cancer-related targets. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism Insights
The mechanism by which these compounds exert their anticancer effects often involves the disruption of critical cellular pathways related to cell proliferation and survival. For example, molecular docking studies have shown that these compounds can bind effectively to enzymes involved in cancer metabolism.
Summary of Biological Activities
The biological activities observed in similar compounds suggest that this compound may possess:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates (yields ~60–75%) . Key parameters to optimize include:
- Catalyst loading : Vary Pd(OAc)₂ between 2–5 mol% to balance cost and efficiency.
- Solvent polarity : Test DMF vs. acetonitrile for improved cyclization rates.
- Temperature : Reflux conditions (80–100°C) favor thiadiazole ring closure .
- Workup : Purify via recrystallization (methanol/ethyl acetate) or column chromatography (silica gel, hexane:EtOAc gradients) .
Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and confirm purity via melting point and NMR .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic signals for the thiadiazole (δ 7.8–8.2 ppm for aromatic protons) and benzotriazinone (δ 165–170 ppm for carbonyl carbons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 428.1234) with <2 ppm error .
- IR : Confirm NH stretches (~3250 cm⁻¹) and C=O/C=N vibrations (~1680–1720 cm⁻¹) .
Cross-validate with elemental analysis (C, H, N ±0.3% theoretical) to rule out hydrate/solvate formation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
- HPLC Monitoring : Store aliquots at 4°C, 25°C, and −20°C for 30 days; check for degradation peaks (λ = 254 nm) .
- Light Sensitivity : Expose to UV (365 nm) and daylight; compare NMR spectra pre-/post-exposure to detect photodegradation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting or HRMS adducts) be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to identify conformational exchange (e.g., hindered rotation in the thiadiazole ring) .
- Ionization Artifacts : For HRMS adducts (e.g., [M+Na]+), compare ESI vs. MALDI-TOF to distinguish true molecular ions .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration in the thiadiazole-ylidene moiety) .
Q. What strategies are effective for probing the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., benzotriazinone binding to kinase ATP pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for hypothesized targets (e.g., DNA topoisomerases) .
- SAR Modifications : Synthesize analogs with substituent variations (e.g., alkyl chain length on the butyl group) to correlate structure with activity .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects (e.g., HOMO-LUMO gaps influencing redox activity) .
- MD Simulations : Simulate solvation dynamics (water/octanol) to estimate logP and membrane permeability .
- QSAR Models : Train regression models using bioactivity data (e.g., IC50 values) to prioritize substituents for synthesis .
Q. What experimental approaches validate the compound’s proposed reaction intermediates?
- Methodological Answer :
- Trapping Intermediates : Add radical scavengers (TEMPO) or nucleophiles (thiophenol) during synthesis to isolate transient species .
- In Situ IR/NMR : Monitor reaction mixtures in real time to detect intermediates (e.g., nitroso or hydrazone forms) .
- Isotopic Labeling : Use 15N-labeled starting materials to trace nitrogen incorporation into the thiadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
